molecular formula C17H26N2O5 B5730278 ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate

ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate

Cat. No. B5730278
M. Wt: 338.4 g/mol
InChI Key: KQBCSCAAMSBEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP is commonly used as a research chemical in scientific studies to understand its mechanism of action and physiological effects. In

Mechanism of Action

Ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate acts as a partial agonist at the 5-HT1B and 5-HT2A receptors in the brain. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate increases the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate has been shown to increase locomotor activity, induce hyperthermia, and alter cognitive function in animal studies. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate has also been shown to alter the levels of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate in lab experiments is its ability to activate specific receptors in the brain, allowing researchers to investigate the role of these receptors in behavior and cognition. However, one limitation of using ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate is its potential to produce non-specific effects, making it difficult to interpret the results of experiments.

Future Directions

Future research on ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate could investigate its effects on specific brain regions and circuits, as well as its potential therapeutic uses. Additionally, research could investigate the effects of ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate in combination with other drugs, as well as the potential for ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate to produce long-term changes in brain function.

Synthesis Methods

Ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate can be synthesized by reacting 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of ethyl chloroformate. The reaction yields ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate as a white crystalline solid.

Scientific Research Applications

Ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate is used as a research chemical in scientific studies to investigate its mechanism of action and physiological effects. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate is commonly used in animal studies to understand its effects on behavior, cognition, and neurochemistry. ethyl 4-(3,4,5-trimethoxybenzyl)-1-piperazinecarboxylate is also used in vitro studies to investigate its effects on receptor binding and signal transduction.

properties

IUPAC Name

ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-8-6-18(7-9-19)12-13-10-14(21-2)16(23-4)15(11-13)22-3/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBCSCAAMSBEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424540

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